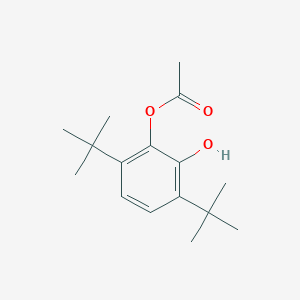
N-(3-fluorophenyl)-3-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-3-isopropoxybenzamide, also known as Fipronil, is a broad-spectrum insecticide that has been widely used in agriculture and public health. It was first introduced in 1996 and has since become one of the most popular insecticides due to its effectiveness against a wide range of pests and low toxicity to mammals.
Mecanismo De Acción
N-(3-fluorophenyl)-3-isopropoxybenzamide acts on the nervous system of insects by blocking the function of the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the transmission of nerve impulses. This leads to hyperexcitation of the nervous system, resulting in paralysis and death of the insect.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-3-isopropoxybenzamide has been shown to have low toxicity to mammals, but it can have adverse effects on non-target organisms, including fish, birds, and bees. N-(3-fluorophenyl)-3-isopropoxybenzamide can accumulate in the tissues of these organisms, leading to various physiological and biochemical effects, including:
1. Disruption of the nervous system: N-(3-fluorophenyl)-3-isopropoxybenzamide can cause hyperexcitation of the nervous system, leading to convulsions and paralysis.
2. Alteration of enzyme activity: N-(3-fluorophenyl)-3-isopropoxybenzamide can inhibit the activity of various enzymes, leading to disruption of metabolic processes.
3. Reproductive effects: N-(3-fluorophenyl)-3-isopropoxybenzamide can affect the reproductive system of organisms, leading to reduced fertility and reproductive success.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)-3-isopropoxybenzamide has several advantages for use in lab experiments, including its broad-spectrum activity and low toxicity to mammals. However, there are also limitations to its use, including its potential impact on non-target organisms and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on N-(3-fluorophenyl)-3-isopropoxybenzamide, including:
1. Development of safer alternatives: There is a need for the development of safer alternatives to N-(3-fluorophenyl)-3-isopropoxybenzamide that have lower impact on non-target organisms.
2. Study of long-term effects: There is a need for long-term studies on the impact of N-(3-fluorophenyl)-3-isopropoxybenzamide on non-target organisms and the environment.
3. Investigation of potential therapeutic uses: N-(3-fluorophenyl)-3-isopropoxybenzamide has been studied for its potential use as a therapeutic agent for various diseases, and further research is needed in this area.
Conclusion
N-(3-fluorophenyl)-3-isopropoxybenzamide is a widely used insecticide that has been extensively studied for its insecticidal properties and impact on non-target organisms. Its mechanism of action involves blocking the function of the GABA receptor, leading to hyperexcitation of the nervous system and paralysis of the insect. While N-(3-fluorophenyl)-3-isopropoxybenzamide has several advantages for use in lab experiments, there are also limitations to its use, including its potential impact on non-target organisms. Future research should focus on the development of safer alternatives and long-term studies on the impact of N-(3-fluorophenyl)-3-isopropoxybenzamide on the environment.
Métodos De Síntesis
N-(3-fluorophenyl)-3-isopropoxybenzamide is synthesized through a multi-step process that involves the reaction of 4-cyano-3-trifluoromethylphenyl isocyanate with 3-isopropoxyaniline. The resulting product is then reacted with hydrochloric acid to yield N-(3-fluorophenyl)-3-isopropoxybenzamide. The synthesis method has been optimized to increase the yield and purity of the product, making it suitable for commercial production.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-3-isopropoxybenzamide has been extensively studied for its insecticidal properties and its impact on non-target organisms. It has been used in various scientific research applications, including:
1. Pest control: N-(3-fluorophenyl)-3-isopropoxybenzamide has been used to control a wide range of pests, including termites, ants, cockroaches, fleas, ticks, and mosquitoes.
2. Environmental toxicology: N-(3-fluorophenyl)-3-isopropoxybenzamide has been studied for its impact on non-target organisms, including fish, birds, and bees.
3. Pharmacology: N-(3-fluorophenyl)-3-isopropoxybenzamide has been studied for its potential use as a therapeutic agent for various diseases, including epilepsy and anxiety disorders.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11(2)20-15-8-3-5-12(9-15)16(19)18-14-7-4-6-13(17)10-14/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSAFHXGKDTHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-3-(propan-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)


![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)
![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)

![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)



![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)


